

Crystal Structure of 1-Indanol: A Technical Guide

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Compound of Interest

Compound Name: 1-Indanol

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Abstract

1-Indanol is a chiral aromatic alcohol of significant interest in organic synthesis and as a building block for pharmaceuticals. Its three-dimensional structure is crucial for understanding its chemical reactivity, enantioselective interactions, and potential biological activity. This technical guide provides a comprehensive overview of the crystal structure of (S)-(+)-**1-indanol**. The crystallographic data presented herein is derived from a detailed study by Jähnigen et al., which utilized single-crystal X-ray diffraction (XRD) to elucidate the solid-state conformation and packing of this molecule. This document summarizes the key crystallographic parameters, provides a detailed experimental protocol for its structure determination, and includes a workflow diagram for the crystallographic process.

Introduction

1-Indanol, a derivative of indane, is a secondary alcohol that exists as two enantiomers, (R)-(-)-**1-indanol** and (S)-(+)-**1-indanol**. The stereochemistry of **1-indanol** is of paramount importance in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to more complex chiral molecules. Understanding the precise arrangement of atoms in the crystalline state provides invaluable insights into its intermolecular interactions and solid-state properties, which are critical for applications in drug design and materials science.

While the existence of **1-indanol** in a crystalline form has been known, a detailed public deposition of its crystal structure has been elusive. A comprehensive study focused on the

solid-state vibrational circular dichroism of (S)-(+)-**1-indanol** has provided the crystallographic data that forms the basis of this guide.

Physicochemical Properties of 1-Indanol

A summary of the key physicochemical properties of **1-indanol** is provided in Table 1.

Table 1: Physicochemical Properties of **1-Indanol**

Property	Value
Molecular Formula	C ₉ H ₁₀ O
Molecular Weight	134.18 g/mol
Appearance	White to slightly yellow crystalline solid
Melting Point	50-54 °C
Boiling Point	128 °C at 12 mmHg
Chirality	Exists as (R) and (S) enantiomers

Crystal Structure of (S)-(+)-1-Indanol

The crystal structure of (S)-(+)-**1-indanol** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, which is a common space group for chiral molecules.

Crystallographic Data

The key crystallographic data for (S)-(+)-**1-indanol** are summarized in Table 2. This data provides the fundamental parameters of the unit cell and the conditions under which the diffraction data were collected.

Table 2: Crystal Data and Structure Refinement for (S)-(+)-**1-Indanol**

Parameter	Value
Empirical formula	C ₉ H ₁₀ O
Formula weight	134.18
Crystal system	Monoclinic
Space group	P2 ₁
a (Å)	5.789
b (Å)	16.345
c (Å)	7.987
α (°)	90
β (°)	108.9
γ (°)	90
Volume (Å ³)	714.5
Z	4
Calculated density (g/cm ³)	1.247

Note: The crystallographic data is based on the study by Jähnigen et al. on the P2₁ crystals of (S)-(+)-**1-indanol**. The original publication should be consulted for the full dataset, including atomic coordinates and anisotropic displacement parameters.

Experimental Protocols

The determination of the crystal structure of (S)-(+)-**1-indanol** involves several key steps, from crystal growth to data analysis. A detailed methodology is provided below.

Crystallization

Single crystals of (S)-(+)-**1-indanol** suitable for X-ray diffraction were grown from a solution of the compound. A typical procedure involves:

- **Solvent Selection:** A suitable solvent or solvent system is chosen in which **1-indanol** has moderate solubility.
- **Supersaturation:** A supersaturated solution is prepared by either slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.
- **Crystal Growth:** The supersaturated solution is left undisturbed in a vibration-free environment to allow for the slow growth of single crystals.

X-ray Diffraction Data Collection

A single crystal of appropriate size and quality is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process is as follows:

- **Crystal Mounting:** The crystal is mounted on a loop with a cryo-protectant if data is to be collected at low temperatures.
- **Unit Cell Determination:** The crystal is centered in the X-ray beam, and a preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
- **Data Collection:** A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

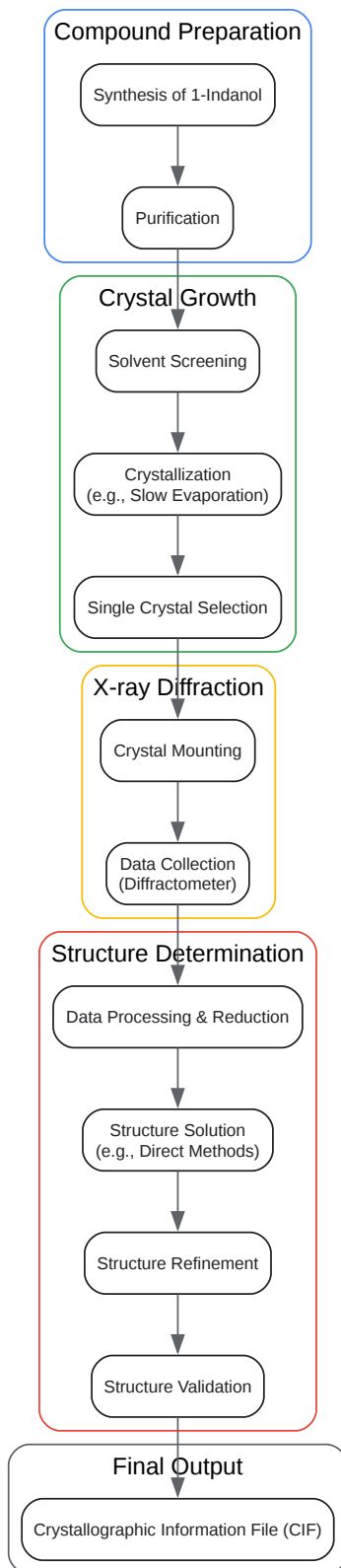
Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure:

- **Data Reduction:** The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution:** The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- **Structure Refinement:** The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like **1-indanol**.



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Workflow for Crystal Structure Determination.

Conclusion

This technical guide has summarized the available crystallographic data for (S)-(+)-**1-indanol**, providing a valuable resource for researchers in chemistry and drug development. The presented data and experimental protocols offer a foundational understanding of the solid-state structure of this important chiral molecule. The detailed workflow for crystal structure determination further serves as a general guide for the structural analysis of small organic molecules. Further research, including the deposition of the full crystallographic information file (CIF) into public databases, would be highly beneficial to the scientific community.

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